

# Fenazaquin: A Comprehensive Toxicological Profile for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fenazaquin |           |
| Cat. No.:            | B1672487   | Get Quote |

#### An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of **fenazaquin**, a quinazoline acaricide. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document synthesizes key findings on the acute, subchronic, and chronic toxicity of **fenazaquin**, as well as its effects on carcinogenicity, genotoxicity, reproductive and developmental processes, and neurotoxicity. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are described. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the toxicological properties of **fenazaquin**.

### **Executive Summary**

**Fenazaquin** is an acaricide that functions by inhibiting the mitochondrial electron transport chain at Complex I.[1][2][3] Toxicological evaluation across various species, including rats, mice, hamsters, rabbits, and dogs, has been conducted to establish its safety profile. The primary toxic effects observed in short- and long-term studies are decreased body weight gain and feed consumption.[4] Testicular toxicity has been noted in hamsters.[4] **Fenazaquin** is not considered to be genotoxic in vivo, nor is it classified as a carcinogen in rats or male hamsters. [4] Additionally, it is not teratogenic and does not exhibit immunotoxicity.[4][5] While an acute neurotoxicity study did not reveal neurotoxic effects at the highest doses tested, some clinical signs were observed at high dose levels in other studies.[5][6]



## **Acute Toxicity**

**Fenazaquin** exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[7] It is not a skin or eye irritant and is not a skin sensitizer.[4]

Table 1: Acute Toxicity of Fenazaquin

| Study Type              | Species    | Route      | LD50 / LC50            | Toxicity<br>Category |
|-------------------------|------------|------------|------------------------|----------------------|
| Oral                    | Rat        | Oral       | 134 mg/kg bw[4]        | II[7]                |
| Oral                    | Mouse      | Oral       | 1480 mg/kg<br>bw[4]    | -                    |
| Oral                    | Hamster    | Oral       | 812 mg/kg bw[4]        | -                    |
| Dermal                  | Rabbit     | Dermal     | >5000 mg/kg<br>bw[4]   | IV[7]                |
| Inhalation              | Rat        | Inhalation | >1.9 mg/L[4]           | III[7]               |
| Skin Irritation         | Rabbit     | Dermal     | Non-irritating[4]      | III[7]               |
| Eye Irritation          | Rabbit     | Ocular     | Non-irritating[4]      | -                    |
| Dermal<br>Sensitization | Guinea Pig | Dermal     | Non-<br>sensitizing[4] | -                    |

#### **Experimental Protocols: Acute Toxicity**

Acute Oral Toxicity (as per OECD Guideline 423): The study is conducted using a stepwise procedure with a minimum number of animals. The substance is administered orally to a group of experimental animals (typically rats) at one of the defined doses. Observations for signs of toxicity and mortality are made for at least 14 days. The LD50 is then estimated based on the observed mortality.

Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to the shaved skin of rabbits at a limit dose of 5000 mg/kg body weight. The application site is



covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are exposed to an aerosol or vapor of the test substance for 4 hours in an inhalation chamber. The concentration is typically at a limit of >1.9 mg/L. Animals are observed for signs of toxicity and mortality during and after exposure for 14 days.

### **Subchronic and Chronic Toxicity**

Repeated oral administration of **fenazaquin** in rats, hamsters, and dogs primarily resulted in decreased body weight, body weight gain, and food consumption.[4]

Table 2: Subchronic and Chronic Oral Toxicity of Fenazaquin



| Species | Duration  | Study Type                  | NOAEL                  | LOAEL                   | Effects at<br>LOAEL                                            |
|---------|-----------|-----------------------------|------------------------|-------------------------|----------------------------------------------------------------|
| Rat     | 90 days   | Subchronic                  | 9.6 mg/kg<br>bw/day[4] | 28.7 mg/kg<br>bw/day[4] | Decreased body weight, body weight gain, and feed consumption. |
| Hamster | 90 days   | Subchronic                  | 25 mg/kg<br>bw/day[4]  | 50 mg/kg<br>bw/day[4]   | Lower body<br>weights and<br>body weight<br>gains.[4]          |
| Dog     | 90 days   | Subchronic                  | 5 mg/kg<br>bw/day[4]   | 15 mg/kg<br>bw/day[4]   | Decreased body weights and feed consumption.                   |
| Rat     | 24 months | Chronic/Carci<br>nogenicity | 4.5 mg/kg<br>bw/day[4] | 9.2 mg/kg<br>bw/day[4]  | Significantly<br>decreased<br>body weight<br>gain.[4]          |
| Hamster | 78 weeks  | Carcinogenici<br>ty (males) | 2 mg/kg<br>bw/day[4]   | 15 mg/kg<br>bw/day[4]   | Lower body weights and decreased body weight gain.[4]          |
| Dog     | 12 months | Chronic                     | 5 mg/kg<br>bw/day[4]   | 12 mg/kg<br>bw/day[4]   | Decreased body weight gain and feed consumption. [4]           |



# **Experimental Protocols: Subchronic and Chronic Toxicity**

90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered daily in graduated doses to several groups of rodents for a period of 90 days. The administration is typically via the diet or by gavage. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.

Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452/451): Similar to the 90-day study, the test substance is administered daily to animals (typically rats and mice) for a longer duration (e.g., 18-24 months). In addition to the endpoints measured in the subchronic study, this study specifically evaluates the potential of the substance to cause cancer through detailed histopathological examination of all organs and tissues.

### Genotoxicity

**Fenazaquin** has been evaluated in a range of in vitro and in vivo genotoxicity assays. While some in vitro studies showed equivocal responses, the in vivo assays were consistently negative. The overall weight of evidence indicates that **fenazaquin** is unlikely to be genotoxic in vivo.[4][8]

Table 3: Genotoxicity of Fenazaguin



| Assay Type                                         | Test System                          | Metabolic<br>Activation | Result                |
|----------------------------------------------------|--------------------------------------|-------------------------|-----------------------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>test) | Salmonella<br>typhimurium            | With and without        | Negative[8]           |
| In vitro Chromosomal Aberration                    | Chinese Hamster<br>Ovary (CHO) cells | With and without        | Equivocal/Negative[8] |
| In vitro Forward<br>Mutation Assay                 | Mammalian cells                      | With and without        | Negative[8]           |
| In vivo/In vitro Unscheduled DNA Synthesis (UDS)   | Rat hepatocytes                      | -                       | Negative[8]           |
| In vivo Micronucleus<br>Assay                      | Mouse bone marrow                    | -                       | Negative[8]           |

### **Experimental Protocols: Genotoxicity**

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a medium lacking the essential amino acid.[9][11] A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.[2][12] Bone marrow or peripheral blood is collected at specific time points after treatment.[12] Erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance has caused chromosomal damage.[2]



## Carcinogenicity

Long-term carcinogenicity studies in rats and male hamsters have shown no evidence of **fenazaquin**-induced tumors.[4] Based on these findings, **fenazaquin** is not considered to pose a carcinogenic risk to humans.[4][7]

Table 4: Carcinogenicity of Fenazaquin

| Species        | Duration  | Route   | NOAEL                   | Conclusion          |
|----------------|-----------|---------|-------------------------|---------------------|
| Rat            | 24 months | Dietary | 18.3 mg/kg<br>bw/day[4] | Not carcinogenic[4] |
| Hamster (male) | 78 weeks  | Gavage  | 30 mg/kg<br>bw/day[4]   | Not carcinogenic[4] |

## **Reproductive and Developmental Toxicity**

Fenazaquin is not considered a reproductive or developmental toxicant.[4][13]

Table 5: Reproductive and Developmental Toxicity of Fenazaquin



| Study Type                     | Species | NOAEL<br>(Parental/Mate<br>rnal) | NOAEL<br>(Offspring/Feta<br>I) | Key Findings                                                                                                                                                 |
|--------------------------------|---------|----------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Two-Generation<br>Reproduction | Rat     | 5 mg/kg<br>bw/day[4]             | 25 mg/kg<br>bw/day[4]          | Parental toxicity at 25 mg/kg bw/day (decreased body weight gain and clinical signs). No effects on reproduction or offspring at the highest dose tested.[4] |
| Developmental<br>Toxicity      | Rat     | 10 mg/kg<br>bw/day[4]            | 40 mg/kg<br>bw/day[4]          | Maternal toxicity at 40 mg/kg bw/day (decreased body weight gain and feed consumption). No embryo/fetal toxicity or teratogenicity.[4]                       |
| Developmental<br>Toxicity      | Rabbit  | 13 mg/kg<br>bw/day[4]            | 60 mg/kg<br>bw/day[4]          | Maternal toxicity at 60 mg/kg bw/day (lower feed consumption). No embryo/fetal toxicity or teratogenicity.[4]                                                |



# **Experimental Protocols: Reproductive and Developmental Toxicity**

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416): The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.[8][14] The F1 generation is then selected and also administered the test substance through to the production of an F2 generation.[14] Endpoints evaluated include parental clinical signs, body weight, food consumption, mating performance, fertility, gestation length, parturition, and lactation.[8] Offspring are assessed for viability, sex ratio, body weight, and developmental landmarks.[8] Gross and histopathological examinations are performed on parental animals and selected offspring.

Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant females (rats or rabbits) are administered the test substance daily during the period of organogenesis.[1][15] Just before birth, the females are euthanized, and the uterine contents are examined. Endpoints include the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[15] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[15]

## **Neurotoxicity**

An acute neurotoxicity study in rats did not show any evidence of neurotoxicity at the highest doses tested.[5]

Table 6: Neurotoxicity of Fenazaquin

| Study Type          | Species | NOAEL                                        | Key Findings                                                                                                                 |
|---------------------|---------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Acute Neurotoxicity | Rat     | 120 mg/kg bw<br>(highest dose tested)<br>[5] | No evidence of neurotoxicity. Systemic toxicity (decreased body weight and feed consumption) was observed at 60 mg/kg bw.[5] |



# **Experimental Protocol: Acute Neurotoxicity Screening Battery**

Acute Neurotoxicity Study (as per OECD Guideline 424): This study is designed to detect and characterize potential neurotoxic effects after a single exposure.[4][12] It includes a Functional Observational Battery (FOB), motor activity assessment, and neuropathology.

The FOB is a non-invasive assessment of nervous system function and includes:

- Home cage observations: Posture, activity level, and any bizarre or unusual behaviors.[9][16]
- Handling observations: Ease of removal from the cage, muscle tone, and reaction to handling.[16]
- Open field observations: Gait, arousal, and the presence of tremors or convulsions.[9][16]
- Sensory and reflex tests: Approach and touch responses, pupillary reflex, and startle response.[17]
- Neuromuscular tests: Grip strength and landing foot splay.[17]
- Autonomic assessments: Body temperature, salivation, and piloerection.[17]

Motor activity is measured using an automated device to quantify locomotor activity.

Neuropathology involves the microscopic examination of tissues from the central and peripheral nervous systems to identify any treatment-related lesions.

# Mechanism of Action: Inhibition of Mitochondrial Complex I

**Fenazaquin**'s primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[14][18] The subsequent oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways, ultimately leading to cell death.[10]





# Signaling Pathway of Fenazaquin-Induced Mitochondrial Dysfunction



Click to download full resolution via product page

Caption: Fenazaquin-induced mitochondrial dysfunction pathway.

### Conclusion

The toxicological profile of **fenazaquin** is well-characterized through a comprehensive set of studies conducted in accordance with international guidelines. The primary toxic effects are related to decreased body weight and food consumption at high doses. **Fenazaquin** is not genotoxic in vivo, not carcinogenic in rats and male hamsters, and not a reproductive or developmental toxicant. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to cellular energy depletion and oxidative stress. The established No-Observed-Adverse-Effect Levels (NOAELs) from the various toxicity studies provide a basis for the risk assessment and the establishment of safe exposure levels for humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. Fenazaquin (Ref: DE 436) [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. fao.org [fao.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. Chemical toxicity and reactive oxygen species PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of action and toxicity of new pesticides that disrupt oxidative phosphorylation [hero.epa.gov]
- 16. mds-usa.com [mds-usa.com]
- 17. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of ionophores and metabolic inhibitors on protein synthesis in rabbit reticulocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenazaquin: A Comprehensive Toxicological Profile for the Scientific Community]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672487#toxicological-profile-of-fenazaquin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com